molecular formula C15H14N4S B2928663 4-(3,4-dimethylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol CAS No. 117080-37-2

4-(3,4-dimethylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2928663
CAS No.: 117080-37-2
M. Wt: 282.37
InChI Key: QZFFLMOXIVIZTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,4-Dimethylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol is a complex organic compound characterized by its unique molecular structure, which includes a phenyl ring substituted with methyl groups, a pyridine ring, and a triazole ring with a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-dimethylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting with the preparation of the core triazole ring. One common method includes the reaction of 3,4-dimethylphenylhydrazine with pyridine-4-carboxylic acid chloride in the presence of a suitable base, followed by cyclization to form the triazole ring. The thiol group can be introduced through subsequent reactions involving sulfur-containing reagents.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring reaction conditions and optimizing parameters is common to achieve high efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiol group to a sulfonic acid.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the triazole ring.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed:

  • Oxidation: 4-(3,4-dimethylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-sulfonic acid

  • Reduction: Reduced derivatives of the triazole ring

  • Substitution: Alkylated derivatives of the triazole ring

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, 4-(3,4-dimethylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol is studied for its potential biological activities, including antimicrobial and antifungal properties. It may also serve as a lead compound for the development of new drugs.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its potential therapeutic effects. Its ability to interact with various biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism by which 4-(3,4-dimethylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol exerts its effects involves its interaction with specific molecular targets. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their function. Additionally, the triazole ring can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • 4-(3,4-dimethylphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

  • 4-(3,4-dimethylphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol

  • 4-(3,4-dimethylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-amine

Uniqueness: 4-(3,4-dimethylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol stands out due to its specific substitution pattern and the presence of the thiol group, which imparts unique chemical and biological properties compared to its analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

Is there anything specific you would like to know more about?

Properties

IUPAC Name

4-(3,4-dimethylphenyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4S/c1-10-3-4-13(9-11(10)2)19-14(17-18-15(19)20)12-5-7-16-8-6-12/h3-9H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZFFLMOXIVIZTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NNC2=S)C3=CC=NC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701321824
Record name 4-(3,4-dimethylphenyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701321824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

41.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24836279
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

117080-37-2
Record name 4-(3,4-dimethylphenyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701321824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.